An In-Depth Technical Guide to 2,3-Dimethyl-4-(methylthio)benzoic acid (CAS 118939-24-5)
An In-Depth Technical Guide to 2,3-Dimethyl-4-(methylthio)benzoic acid (CAS 118939-24-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2,3-Dimethyl-4-(methylthio)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide also incorporates information from structurally related molecules and outlines general protocols for its characterization.
Molecular and Physicochemical Profile
2,3-Dimethyl-4-(methylthio)benzoic acid is a polysubstituted aromatic carboxylic acid. The presence of two methyl groups, a methylthio group, and a carboxylic acid moiety on the benzene ring suggests its potential as a versatile building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of 2,3-Dimethyl-4-(methylthio)benzoic acid
| Property | Value | Source |
| CAS Number | 118939-24-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₂S | [2] |
| Molecular Weight | 196.27 g/mol | [2] |
| Canonical SMILES | CC1=C(C=C(C(=C1)C(=O)O)SC)C | [2] |
| InChIKey | OXBKCMCHHVILIY-UHFFFAOYSA-N | [2] |
| Computed Properties | ||
| XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 38.3 Ų | [2] |
| Heavy Atom Count | 13 | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
A plausible synthetic route could start from a suitably substituted dimethylchlorobenzene or dimethylbenzonitrile. The introduction of the methylthio group can be achieved through nucleophilic aromatic substitution with a methylthiolate source. Subsequent functional group transformations would then yield the final benzoic acid derivative.
General Experimental Workflow for Synthesis and Purification
The synthesis of a novel compound like 2,3-Dimethyl-4-(methylthio)benzoic acid would typically be followed by a rigorous purification and characterization process to ensure its identity and purity.
Caption: A general workflow for the synthesis, purification, and characterization of an organic compound.
Spectroscopic Characterization
Due to the absence of specific experimental spectra for 2,3-Dimethyl-4-(methylthio)benzoic acid, the following sections outline the expected spectral features based on its structure and data from analogous compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methyl groups attached to the ring, the methylthio group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their substitution pattern.
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¹³C NMR: The carbon NMR spectrum would display signals for the ten unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methyl and methylthio groups.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present:
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A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
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A strong C=O stretching band for the carbonyl group (around 1680-1710 cm⁻¹).
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C-H stretching bands for the aromatic and methyl groups (around 2850-3100 cm⁻¹).
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C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).
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A C-S stretching band, which is typically weak (around 600-800 cm⁻¹).
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (196.27). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement to confirm the molecular formula.
Potential Applications in Research and Drug Development
While no specific biological activities or applications have been documented for 2,3-Dimethyl-4-(methylthio)benzoic acid, its structural features are present in molecules with known pharmacological relevance. Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[5][6].
The substitution pattern of 2,3-Dimethyl-4-(methylthio)benzoic acid, with its combination of lipophilic (methyl, methylthio) and hydrophilic (carboxylic acid) groups, provides a scaffold that can be further modified to explore structure-activity relationships (SAR) in various therapeutic areas.
Potential as a Scaffold in Medicinal Chemistry
The core structure of this compound could serve as a starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the exploration of a diverse chemical space.
Caption: Potential derivatization and therapeutic applications of the core scaffold.
Safety and Handling
Specific safety and handling data for 2,3-Dimethyl-4-(methylthio)benzoic acid are not available. However, based on the general properties of substituted benzoic acids and thioethers, it should be handled with appropriate laboratory precautions. Assume the compound is a potential irritant to the eyes, skin, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,3-Dimethyl-4-(methylthio)benzoic acid is a chemical compound with potential for further investigation in the fields of synthetic and medicinal chemistry. While there is a notable lack of published experimental data for this specific molecule, its structural motifs are found in biologically active compounds. This guide has provided an overview of its known properties and has outlined the general methodologies required for its synthesis and characterization. Further research is warranted to elucidate its physicochemical properties, develop efficient synthetic routes, and explore its potential biological activities.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 4. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
